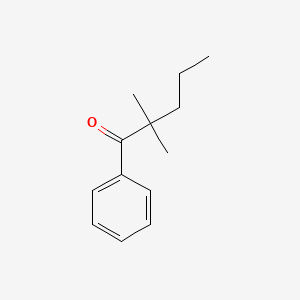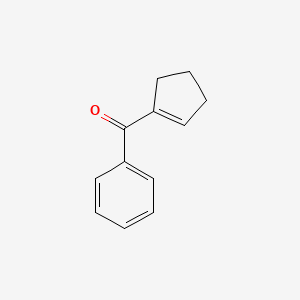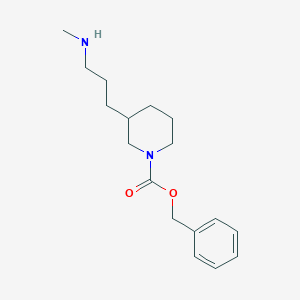
2-Isopropyl-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methoxyphenol, also known as thymol, is a naturally occurring monoterpene phenol derivative of cymene. It is found in the essential oils of various plants, particularly in thyme. Thymol is known for its pleasant aromatic odor and is widely used for its antiseptic, antibacterial, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thymol can be synthesized through several methods. One common laboratory method involves the methylation of o-catechol using potash and dimethyl sulfate . Another method includes the hydrolysis of o-anisidine via its diazonium derivative . Industrially, thymol is often produced by the alkylation of m-cresol with propylene .
Análisis De Reacciones Químicas
Types of Reactions
Thymol undergoes various chemical reactions, including:
Oxidation: Thymol can be oxidized to thymohydroquinone and thymobenzoquinone under specific conditions.
Reduction: It can be reduced to dihydrothymol using hydrogenation techniques.
Substitution: Thymol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Major Products
Oxidation: Thymohydroquinone, thymobenzoquinone.
Reduction: Dihydrothymol.
Substitution: Various substituted thymol derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Thymol has a wide range of applications in scientific research:
Mecanismo De Acción
Thymol exerts its effects through multiple mechanisms:
Antimicrobial Action: Thymol disrupts the cell membranes of bacteria and fungi, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects: Thymol inhibits the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
Thymol is often compared with other phenolic compounds such as carvacrol, eugenol, and menthol:
Thymol’s unique combination of antimicrobial, antioxidant, and anti-inflammatory properties makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
5-methoxy-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7,11H,1-3H3 |
Clave InChI |
ODRKDXWJFUCADH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)





![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
